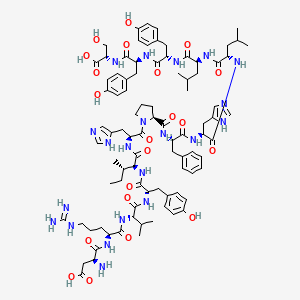

Renin substrate, angiotensinogen (1-14), rat

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C89H123N21O21 |

|---|---|

分子量 |

1823.1 g/mol |

IUPAC名 |

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1 |

InChIキー |

FFCYBSGRCYFCNM-YXRWNMRVSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Keystone of Cardiovascular Control: A Technical Guide to Renin Substrate in Rat Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of renin substrate, more formally known as angiotensinogen (AGT), and its pivotal function within the cardiovascular system of the rat, a cornerstone model for preclinical research. As the sole precursor to the potent angiotensin peptides, AGT stands at the apex of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid balance, and cardiovascular homeostasis. Understanding its role is fundamental to unraveling the pathophysiology of hypertension and developing novel therapeutic interventions.

The Renin-Angiotensin System (RAS) Cascade

The RAS is a hormonal cascade initiated by the enzymatic cleavage of angiotensinogen. The classical pathway involves the generation of Angiotensin II (Ang II), the primary effector peptide, which exerts its effects through two main receptor subtypes: AT1 and AT2.[1] However, an alternative, counter-regulatory axis involving Angiotensin-(1-7) and the Mas receptor has also been identified, adding a layer of complexity and therapeutic potential to the system.[1][2]

The liver is the primary source of circulating angiotensinogen.[3] Renin, an enzyme released from the juxtaglomerular cells of the kidney in response to stimuli like low blood pressure or low sodium levels, cleaves the N-terminal end of angiotensinogen to produce the decapeptide Angiotensin I (Ang I).[3] Ang I is then converted to the octapeptide Angiotensin II by Angiotensin-Converting Enzyme (ACE), which is highly expressed in the lungs and vascular endothelium.[1][3] Ang II is a potent vasoconstrictor and stimulates the release of aldosterone, leading to sodium and water retention, thereby increasing blood pressure.[3]

Angiotensinogen in Rat Models of Hypertension

The concentration of circulating angiotensinogen can be a rate-limiting factor in the generation of Ang II, and a positive correlation between blood pressure and angiotensinogen levels has been observed in various animal experiments.[4] This relationship is particularly evident in hypertensive rat models where the normal feedback mechanisms of the RAS are dysregulated.

In spontaneously hypertensive rats (SHR) and Dahl salt-sensitive (DS) rats on a high-salt diet, a significant positive relationship between blood pressure and plasma angiotensinogen emerges when renin secretion becomes paradoxically uncontrolled.[5] This suggests that under pathological conditions, elevated angiotensinogen levels can directly contribute to the hypertensive state.[5] Furthermore, studies in DS rats show that a high-salt diet significantly increases kidney angiotensinogen levels, even while plasma levels are suppressed, pointing to the critical role of the intrarenal RAS in salt-sensitive hypertension.[6]

| Rat Model | Condition | Parameter | Finding | Reference |

| Dahl S | High-Salt Diet (>4 weeks) | Correlation (Blood Pressure vs. Plasma Aogn) | r = 0.70 (P < .01) | [5] |

| SHRsp | High-Salt Diet (>4 weeks) | Correlation (Blood Pressure vs. Plasma Aogn) | r = 0.57 (P < .01) | [5] |

| Dahl S | High-Salt Diet (4 weeks) | Systolic Blood Pressure | 208 ± 7 mm Hg | [6] |

| Dahl S | High-Salt Diet (4 weeks) | Kidney Angiotensinogen | Increased vs. Low-Salt (75,850 vs. 47,232 units) | [6] |

| SHR | N/A | Pulse Pressure | Angiotensinogen locus cosegregated with increased pulse pressure | [7] |

Transgenic Rat Models: Isolating the Role of Renin Substrate

To overcome the complexities of the endogenous RAS, researchers utilize transgenic rat models. A key model involves rats transgenic for human angiotensinogen, which allows for the specific investigation of the human renin-angiotensinogen reaction, as rat renin does not efficiently cleave human angiotensinogen.

Infusing human renin into these transgenic rats bypasses endogenous control mechanisms and induces severe, dose-dependent hypertension.[8][9] This model has been instrumental in demonstrating that even when plasma renin activity is extremely high, the concentration of human angiotensinogen is not the rate-limiting factor for Ang II production, highlighting the system's immense capacity for generating pressor peptides.[8] These models also allow for the testing of species-specific inhibitors, such as human renin inhibitors, to confirm the direct role of the renin-angiotensinogen interaction in blood pressure elevation.[9][10]

| Model | Intervention | Blood Pressure | Plasma Renin Activity (PRA) | Human Angiotensinogen | Reference |

| Rat (human AGT) | Human Renin Infusion (50 ng/h) | >200/150 mm Hg | Increased 300-fold | 141 ± 73 µg Ang I/mL | [8] |

| Rat (human AGT) | Human Renin Infusion (10 ng/h) | ~210 mm Hg (systolic) by day 9 | Markedly increased | Remained stable | [9] |

| Rat (human AGT) | Human Renin Infusion (500 ng/h) | ~220 mm Hg (systolic) by day 9 | Markedly increased | Decreased by ~50% | [9] |

Key Experimental Protocols in Renin Substrate Research

Investigating the function of angiotensinogen requires a suite of specialized techniques to manipulate the RAS and quantify its components and effects. The following workflow and protocols are central to this area of research.

Measurement of Angiotensinogen Concentration

This protocol determines the total amount of available renin substrate in a sample.

-

Sample Preparation : Collect blood into tubes containing an anticoagulant like EDTA. Centrifuge to separate plasma and store at -80°C.[8]

-

Dilution : Thaw plasma samples and dilute them (e.g., 1:100) in an appropriate assay buffer (e.g., 0.1 mol/L Tris-HCl, pH 7.4).[8]

-

Enzymatic Cleavage : Incubate the diluted plasma with an excess of heterologous renin (e.g., purified mouse submaxillary gland renin) to ensure complete cleavage of all available angiotensinogen into Angiotensin I.[8][11] The incubation is typically performed at 37°C for 1 hour.

-

Inhibition : Stop the reaction by adding inhibitors of angiotensinases and placing the sample on ice.

-

Quantification : Measure the generated Angiotensin I using a validated radioimmunoassay (RIA) or ELISA kit.[11] The concentration is expressed as nanograms or micrograms of Ang I generated per milliliter of plasma.[8][12]

Measurement of Plasma Renin Activity (PRA)

PRA reflects the rate at which endogenous renin generates Ang I from endogenous substrate.

-

Sample Collection : Rapid blood collection is crucial to avoid stress-induced renin release.[11] Use indwelling catheters in conscious animals or rapid decapitation. Collect blood with EDTA.

-

Incubation : Incubate undiluted plasma at 37°C for a defined period (e.g., 1-3 hours). The assay buffer should contain inhibitors of ACE and aminopeptidases to prevent the degradation of the newly formed Ang I.[11]

-

Quantification : Measure the amount of Ang I generated via RIA or ELISA.

-

Calculation : PRA is typically expressed as the mass of Ang I generated per volume of plasma per hour of incubation (e.g., ng Ang I/mL/hr).[11]

Induction of Hypertension via Osmotic Minipump

This protocol allows for the chronic, continuous infusion of substances like human renin in transgenic models.

-

Animal Model : Use rats transgenic for human angiotensinogen.[8]

-

Pump Preparation : Fill osmotic minipumps with the desired concentration of recombinant human renin (e.g., to deliver 5, 10, or 50 ng/hour) dissolved in a suitable vehicle.[8][9]

-

Surgical Implantation : Anesthetize the rat and surgically implant the osmotic minipump subcutaneously or intraperitoneally.

-

Monitoring : Monitor blood pressure continuously using radiotelemetry or at regular intervals using the tail-cuff method. The hypertensive effect typically develops over several days.[9]

Angiotensin II Signaling Pathways

The cleavage of angiotensinogen and subsequent production of Ang II initiates a complex network of intracellular signaling pathways, primarily through the AT1 receptor. These pathways are central to the physiological and pathological effects of RAS activation, including vasoconstriction, inflammation, cellular growth, and fibrosis.[13] Key signaling events include the activation of G proteins (Gq/11 and G12/13), stimulation of phospholipases (PLC), and the transactivation of growth factor receptors like the epidermal growth factor receptor (EGFR).[14] These initial signals lead to the activation of downstream kinases such as Protein Kinase C (PKC), Rho-associated kinase (ROCK), and the mitogen-activated protein kinase (MAPK) family, ultimately altering cellular function and gene expression.[13][14]

The Alternative Axis and Angiotensinogen Fragments

While Ang II is the most studied product, angiotensinogen gives rise to a family of peptides with diverse biological activities. Angiotensin-(1-7) is a key member of the "alternative" or protective arm of the RAS.[15] It often opposes the actions of Ang II, producing vasodilation and having anti-proliferative and cardioprotective effects.[2][16] In SHR, long-term infusion of Ang-(1-7) can cause a gradual decrease in blood pressure.[15]

More recent research has explored even smaller fragments. Peptides like Ang-(1-4), Ang-(1-3), and Ang-(1-2) have been shown to cause significant vasodilation in the coronary bed of isolated rat hearts.[17] Notably, Ang-(1-2) reduced blood pressure in both normotensive and hypertensive conscious rats, with a more pronounced effect in the SHR model.[17]

| Peptide | Rat Model | Dose/Concentration | Cardiovascular Effect | Reference |

| Angiotensin-(1-7) | SHR | Long-term infusion | Gradual decrease in blood pressure | [15] |

| Angiotensin-(1-7) | Wistar (anesthetized) | N/A | Increase in cardiac output and stroke volume | [16] |

| Angiotensin-(1-2) | Wistar | N/A | Mean Arterial Pressure (MAP) change: -4.2 ± 0.9 mmHg | [17] |

| Angiotensin-(1-2) | SHR | N/A | Mean Arterial Pressure (MAP) change: -8.9 ± 1.8 mmHg | [17] |

Conclusion

Renin substrate, or angiotensinogen, is far more than a passive precursor. Its concentration, tissue-specific expression, and enzymatic processing are critical determinants of cardiovascular health and disease in rat models. Research utilizing genetic models like the SHR and sophisticated transgenic rats has solidified the link between angiotensinogen and blood pressure control. The detailed experimental protocols developed for this field allow for precise quantification and manipulation of the RAS, providing invaluable tools for drug development. As our understanding of the downstream signaling pathways and the function of alternative angiotensin peptides continues to grow, angiotensinogen itself is emerging as a primary therapeutic target for the management of hypertension and related cardiovascular disorders.

References

- 1. Renin-Angiotensin System and Cardiovascular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. youtube.com [youtube.com]

- 4. The role of renin substrate in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensinogen dependency of blood pressure in two high-renin hypertensive rat models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of Intrarenal Angiotensinogen in Dahl Salt-Sensitive Rats on High Salt Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. ahajournals.org [ahajournals.org]

- 16. scielo.br [scielo.br]

- 17. Cardiovascular effects of small peptides of the renin angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Angiotensinogen (1-14) in the Rat Renin-Angiotensin System: A Precursor to a Cascade of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the N-terminal fragment of rat angiotensinogen, Angiotensinogen (1-14), as the primary precursor for a series of angiotensin peptides that are fundamental regulators of cardiovascular and physiological homeostasis. We delve into the enzymatic processing pathways, the quantitative aspects of peptide generation, detailed experimental protocols for their study, and the intricate signaling cascades they initiate.

Introduction to the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular regulation, primarily known for its role in maintaining blood pressure and fluid balance.[1][2] The classical view of this system begins with the enzymatic cleavage of angiotensinogen by renin to produce Angiotensin I (Ang I).[1][3] Ang I is subsequently converted to the potent vasoconstrictor, Angiotensin II (Ang II), by Angiotensin-Converting Enzyme (ACE).[1][3] However, emerging research has unveiled a more complex and nuanced system with a variety of bioactive peptides derived from angiotensinogen, each with distinct physiological roles. This guide focuses on the initial step of this cascade in rats, the processing of Angiotensinogen (1-14).

The Processing of Angiotensinogen (1-14): A Multi-Enzyme Cascade

Angiotensinogen (1-14) is a synthetic substrate representing the N-terminal sequence of rat angiotensinogen and serves as a crucial tool for studying the initial steps of the RAS.[4] Its processing is not a single, linear pathway but a network of enzymatic reactions leading to a variety of angiotensin peptides.

The Classical Pathway: Renin and ACE

The canonical pathway for Ang II formation involves two key enzymes:

-

Renin: This aspartyl protease, primarily released from the juxtaglomerular cells of the kidney, cleaves the Leu10-Leu11 bond of angiotensinogen to generate the decapeptide Angiotensin I.[5]

-

Angiotensin-Converting Enzyme (ACE): ACE, a dipeptidyl carboxypeptidase found predominantly in the lungs, cleaves the Phe8-His9 bond of Ang I to produce the octapeptide Angiotensin II.[3][6]

Alternative Pathways: The Rise of Angiotensin-(1-12)

Recent studies have identified a significant alternative pathway for angiotensin peptide formation that is independent of renin. In this pathway, Angiotensinogen (1-14) is first cleaved to Angiotensin-(1-12) by a yet-to-be-fully-characterized serine peptidase.[5] Ang-(1-12) then serves as a substrate for the generation of other angiotensin peptides.[5][7]

-

Angiotensin-(1-12) Formation: In rat aortic segments, the processing of Angiotensinogen (1-14) primarily yields Ang-(1-12).[8]

-

Conversion of Ang-(1-12): Ang-(1-12) can be converted to Ang I by ACE and to Ang II by chymase.[5][9] Neprilysin can directly process Ang-(1-12) to form Angiotensin-(1-7).[9]

This non-renin pathway suggests a more complex local regulation of the RAS within tissues like the heart and blood vessels.[10][11]

Further Processing and Other Bioactive Peptides

The angiotensin cascade extends beyond Ang II, with several other peptides exhibiting biological activity:

-

Angiotensin III (Ang III): Formed by the removal of the N-terminal aspartic acid from Ang II by aminopeptidase A. It possesses 40% of the pressor activity of Ang II but 100% of its aldosterone-stimulating activity.[12]

-

Angiotensin IV (Ang IV): Generated from Ang III by aminopeptidase N. It interacts with the AT4 receptor (IRAP).[9]

-

Angiotensin-(1-7): This heptapeptide can be formed from Ang I by neprilysin or from Ang II by ACE2.[6][9] It often exerts effects that counterbalance those of Ang II, such as vasodilation.[10]

The following diagram illustrates the major processing pathways of Angiotensinogen (1-14) in the rat.

Caption: Processing pathways of Angiotensinogen (1-14) in the rat.

Quantitative Data on Angiotensin Peptide Formation and Activity

The enzymatic processing of angiotensinogen fragments results in varying yields of different angiotensin peptides, each with a distinct level of biological activity. The following tables summarize key quantitative data from studies on rat tissues.

Table 1: Products of Angiotensinogen (1-14) and Angiotensin-(1-12) Metabolism in Rat Aorta

| Substrate | Product | Concentration (pmol/mg dry tissue) |

| Angiotensinogen (1-14) | Angiotensin-(1-12) | Major Product |

| Angiotensin I | Minor Product | |

| Angiotensin II | Minor Product | |

| Angiotensin-(1-12) | Angiotensin I | Significant Product |

| Angiotensin II | Significant Product | |

| Angiotensin-(1-7) | Minor Product | |

| Angiotensin-(1-9) | Minor Product |

Data synthesized from Bujak-Gizycka et al. and other studies on rat aorta metabolism.[7][8]

Table 2: Relative Pressor Activity of Angiotensin Peptides

| Peptide | Relative Pressor Activity (compared to Angiotensin II) |

| Angiotensin II | 100% |

| Angiotensin III | 40% |

Data based on established physiological studies.[12]

Experimental Protocols for the Study of Angiotensin Peptides

The accurate measurement and functional characterization of angiotensin peptides require meticulous experimental procedures. Below are detailed methodologies for key experiments.

Peptide Extraction from Tissues

This protocol describes a general method for extracting angiotensin peptides from solid tissues for subsequent analysis by mass spectrometry or immunoassay.

Workflow for Angiotensin Peptide Extraction

Caption: Experimental workflow for angiotensin peptide extraction from tissues.

Detailed Methodology:

-

Tissue Collection: Immediately after excision, wash the tissue in ice-cold saline to remove excess blood and snap-freeze in liquid nitrogen.[13] Store at -80°C until use.

-

Homogenization: Pulverize the frozen tissue to a fine powder using a biopulverizer.[13] Transfer approximately 200 mg of the powdered tissue to a glass dounce homogenizer on ice. Add 4 volumes of ice-cold methanol and homogenize thoroughly.

-

Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the peptides and transfer it to a new tube.

-

Drying: Evaporate the methanol from the supernatant using a vacuum concentrator.

-

Solid Phase Extraction (SPE):

-

Reconstitute the dried extract in 0.1% trifluoroacetic acid (TFA) in water.

-

Condition a C18 SPE column with methanol, followed by equilibration with 0.1% TFA.

-

Load the sample onto the column and wash with 0.1% TFA to remove salts and hydrophilic impurities.

-

Elute the peptides with a solution of acetonitrile in 0.1% TFA (e.g., 40-60% acetonitrile).[7]

-

-

Final Preparation: Dry the eluted sample in a vacuum concentrator and reconstitute in a suitable buffer for your chosen analytical method (e.g., 0.1% formic acid for LC-MS).[14]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of multiple angiotensin peptides in a single run.

Methodology:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) to separate the different angiotensin peptides.

-

Mass Spectrometric Detection: Employ a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Quantification: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for each peptide.

-

Standard Curve: Prepare a standard curve using synthetic angiotensin peptides of known concentrations to accurately quantify the peptides in the biological samples.[7]

Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying a specific angiotensin peptide.

Methodology:

-

Competitive Binding: The assay is based on the competition between a known amount of radiolabeled angiotensin peptide and the unlabeled peptide in the sample for a limited number of binding sites on a specific antibody.

-

Incubation: Incubate the antibody with the radiolabeled peptide and either the standard or the unknown sample.

-

Separation: Separate the antibody-bound from the free radiolabeled peptide.

-

Detection: Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

Quantification: The concentration of the peptide in the sample is inversely proportional to the measured radioactivity. A standard curve is used for quantification.[15]

Signaling Pathways of Angiotensin Peptides

Angiotensin peptides exert their diverse physiological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface, primarily the AT1 and AT2 receptors.

Angiotensin II Signaling

Angiotensin II is the principal effector molecule of the RAS, and its signaling is mediated predominantly by the AT1 receptor.[16][17]

AT1 Receptor Signaling:

-

Gq/11 Pathway: Binding of Ang II to the AT1 receptor activates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3: Mobilizes calcium from intracellular stores, leading to smooth muscle contraction.

-

DAG: Activates protein kinase C (PKC), which is involved in cell growth, hypertrophy, and inflammation.[3]

-

-

Tyrosine Kinase Activation: The AT1 receptor can also transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and activate non-receptor tyrosine kinases like Src and JAK.[17] This leads to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK1/2, JNK, p38).[3][17]

-

Reactive Oxygen Species (ROS) Production: Ang II stimulates NADPH oxidase, leading to the production of ROS, which act as second messengers and contribute to vascular inflammation and fibrosis.[17]

AT2 Receptor Signaling:

The AT2 receptor often mediates effects that oppose those of the AT1 receptor, such as vasodilation and anti-proliferative effects. Its signaling pathways are less well-defined but are generally thought to involve protein phosphatases.

The following diagram illustrates the major signaling pathways activated by Angiotensin II through the AT1 receptor.

Caption: Major signaling pathways of Angiotensin II via the AT1 receptor.

Conclusion

Angiotensinogen (1-14) in the rat serves as the crucial starting point for a complex and multifaceted enzymatic cascade that generates a variety of bioactive angiotensin peptides. While the classical renin-angiotensin-aldosterone axis remains a central paradigm, the discovery of alternative pathways, such as the formation of Angiotensin-(1-12), highlights the intricate local and systemic regulation of this system. A thorough understanding of these processing pathways, the quantitative aspects of peptide formation, and their downstream signaling is essential for researchers and drug development professionals seeking to modulate the RAS for therapeutic benefit. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reliable investigation of this vital physiological system.

References

- 1. InterPro [ebi.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Renin Substrate, Angiotensinogen (1-14), rat - 1 mg [anaspec.com]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Divergent Pathways for the Angiotensin-(1-12) Metabolism in the Rat Circulation and Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ahajournals.org [ahajournals.org]

- 11. NEW PHYSIOLOGICAL CONCEPTS OF THE RENIN ANGIOTENSIN SYSTEM FROM THE INVESTIGATION OF PRECURSORS AND PRODUCTS OF ANGIOTENSIN I METABOLISM: The Novartis Award Lecture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiotensin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Microanalysis of Brain Angiotensin Peptides Using Ultrasensitive Capillary Electrophoresis Trapped Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of Angiotensin Peptides: HPLC-RIA | Springer Nature Experiments [experiments.springernature.com]

- 16. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

The Renin-Angiotensin System in Rat Heart Tissue: A Technical Guide for Researchers

An in-depth exploration of the core components, signaling pathways, and experimental evaluation of the cardiac renin-angiotensin system in a key preclinical model.

The intracardiac renin-angiotensin system (RAS) is a localized hormonal system that plays a critical role in the regulation of cardiovascular physiology and pathophysiology. Independent of the systemic RAS, the cardiac RAS is involved in the control of heart function, cellular growth, and tissue remodeling.[1][2][3] Dysregulation of this system is implicated in the progression of cardiac hypertrophy, fibrosis, and heart failure.[2][4] This guide provides a technical overview of the key components of the RAS in rat heart tissue, supported by quantitative data, detailed experimental protocols, and visual representations of signaling and experimental workflows.

Core Components and Quantitative Data

The rat heart possesses all the necessary components for a functional renin-angiotensin system, including angiotensinogen, renin, angiotensin-converting enzyme (ACE), and angiotensin II receptors.[3][5] The expression and activity of these components can be modulated by various physiological and pathological stimuli.

Table 1: Quantitative Analysis of RAS Component Expression in Rat Heart Tissue

| Component | Model / Condition | Method | Key Findings | Reference |

| Renin (mRNA) | Myocardial Infarction (Wistar-Kyoto rats) | Competitive RT-PCR | 4-fold, 14-fold, and 8-fold increase in the infarcted left ventricle at 2, 4, and 7 days post-MI, respectively. | [6] |

| Heart Failure (Aortocaval fistula) | RT-qPCR | 68% increase in compensated heart failure and 140% increase in decompensated heart failure compared to controls. | [7][8] | |

| Angiotensinogen (mRNA) | Myocardial Infarction (Wistar-Kyoto rats) | Competitive RT-PCR | No significant difference in mRNA levels between sham and infarcted hearts. | [6] |

| ACE (mRNA) | Heart Failure (Aortocaval fistula) | RT-qPCR | 56% increase in compensated heart failure and 149% increase in decompensated heart failure compared to controls. | [7] |

| AT1 Receptor (mRNA) | Heart Failure (Aortocaval fistula) | RT-qPCR | 54% decrease in the myocardium of decompensated heart failure rats; no change in compensated heart failure. | [7][8] |

| AT2 Receptor (mRNA) | Heart Failure (Aortocaval fistula) | RT-qPCR | No significant change in any tissue studied. | [7][8] |

| Angiotensin II | Neonatal rat cardiac myocytes in culture | Not specified | 2.01 fmol/10^6 cells per 48 hours. | [5] |

| Neonatal rat cardiac fibroblasts in culture | Not specified | 3.16 fmol/10^6 cells per 48 hours. | [5] | |

| Isolated perfused rat heart (with renin and angiotensinogen) | Not specified | Steady-state levels of 4.3 ± 1.5 and 3.6 ± 1.5 fmol/mL in interstitial transudate. | [9] |

Signaling Pathways

The classical signaling pathway of the renin-angiotensin system in the heart begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin I is then converted to the primary effector molecule, angiotensin II, by ACE.[2] Angiotensin II exerts its effects primarily through the AT1 receptor, leading to a cascade of intracellular events that mediate vasoconstriction, inflammation, and cellular growth.[2][4] A counter-regulatory axis, involving ACE2, Angiotensin-(1-7), and the Mas receptor, opposes the effects of the classical pathway.[10][11]

Experimental Protocols

Accurate quantification of RAS components is crucial for understanding their role in cardiac health and disease. Below are detailed methodologies for key experiments.

Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression

This protocol is for the quantification of renin, ACE, AT1, and AT2 receptor mRNA levels in rat heart tissue.[7][8]

-

Tissue Homogenization and RNA Extraction:

-

Excise the rat heart and isolate the desired region (e.g., left ventricle).

-

Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.

-

Homogenize the frozen tissue in a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, followed by purification and quantification using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Incubate the reaction mixture according to the enzyme manufacturer's instructions.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Perform the PCR in a real-time thermal cycler. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7][8]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes.

-

Western Blotting for Protein Expression

This method is used to detect and quantify ACE, AT1, and AT2 receptor proteins.[12]

-

Protein Extraction:

-

Homogenize frozen heart tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ACE, anti-AT1, or anti-AT2).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot. Densitometric analysis is used for quantification.[12]

-

Immunohistochemistry for Protein Localization

This technique allows for the visualization of RAS component distribution within the heart tissue.[6][12]

-

Tissue Preparation:

-

Fix the heart tissue in 4% paraformaldehyde and embed it in paraffin.[13]

-

Cut thin sections (e.g., 5 µm) and mount them on microscope slides.

-

-

Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Block endogenous peroxidase activity and non-specific binding sites.

-

Incubate the sections with the primary antibody against the target protein.

-

Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

-

Develop the color using a chromogen (e.g., DAB) and counterstain with hematoxylin.

-

-

Microscopy:

-

Dehydrate the sections, clear, and mount with a coverslip.

-

Examine the slides under a light microscope to assess the localization and intensity of the staining.

-

Renin Activity Assay

This assay measures the enzymatic activity of renin in plasma or tissue homogenates.[14][15]

-

Sample Preparation:

-

Collect blood samples in chilled EDTA tubes and centrifuge to obtain plasma. For tissue, prepare a homogenate as described for Western blotting.

-

-

Angiotensin I Generation:

-

Incubate the plasma or tissue homogenate with an excess of angiotensinogen substrate at 37°C for a defined period (e.g., 1-3 hours).[14]

-

The incubation is performed in the presence of inhibitors of angiotensinases to prevent the degradation of the generated Angiotensin I.

-

-

Quantification of Angiotensin I:

-

Terminate the enzymatic reaction.

-

Measure the concentration of the generated Angiotensin I using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[14]

-

Renin activity is expressed as the amount of Angiotensin I generated per unit of time (e.g., ng/mL/hour).

-

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of RAS components in rat heart tissue.

References

- 1. The cardiac renin-angiotensin system: novel signaling mechanisms related to cardiac growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. academic.oup.com [academic.oup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Expression and localization of renin and angiotensinogen in rat heart after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Expression of renin-angiotensin system components in the heart, kidneys, and lungs of rats with experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | Heart Angiotensin-Converting Enzyme and Angiotensin-Converting Enzyme 2 Gene Expression Associated With Male Sex and Salt-Sensitive Hypertension in the Dahl Rat [frontiersin.org]

- 11. The ACE2/Angiotensin-(1–7)/MAS Axis of the Renin-Angiotensin System: Focus on Angiotensin-(1–7) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression and localization of angiotensin subtype receptor proteins in the hypertensive rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Renin Activity in Heart Failure with Reduced Systolic Function—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Expression of the Angiotensinogen Gene in Different Rat Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensinogen (AGT) is the essential precursor of the potent vasoconstrictor peptide, angiotensin II, a key player in the renin-angiotensin system (RAS). While the liver is the primary source of circulating angiotensinogen, local expression in various extrahepatic tissues is increasingly recognized for its role in tissue-specific RAS activation and pathophysiology. This technical guide provides a comprehensive overview of angiotensinogen gene expression across different rat tissues, detailing quantitative data, experimental methodologies, and the core signaling pathways involved in its regulation.

Data Presentation: Quantitative Analysis of Angiotensinogen Expression

The following tables summarize the quantitative data on angiotensinogen mRNA and protein levels in various rat tissues, compiled from multiple studies. These values provide a comparative baseline for researchers investigating the tissue-specific expression and regulation of the angiotensinogen gene.

Table 1: Angiotensinogen (AGT) mRNA Levels in Various Rat Tissues

| Tissue | Relative mRNA Level (Compared to Liver) | mRNA Concentration (attomol/µg total RNA) | Fold Change Under Specific Conditions | Reference |

| Liver | 100% | 1,000 - 5,000 | 78% increase with Angiotensin II infusion | [1][2] |

| Brain | 26-42% of hepatic levels | 100 - 500 | - | [1] |

| Spinal Cord | 26-42% of hepatic levels | - | - | [1] |

| Kidney | <4% of hepatic levels (per gram tissue) | 10 - 100 | 42% increase with Angiotensin II infusion | [1][2] |

| Aorta | 26-42% of hepatic levels | - | - | [1] |

| Mesentery | 26-42% of hepatic levels | - | - | [1] |

| Atria | <4% of hepatic levels | - | - | [1] |

| Lung | <4% of hepatic levels | - | - | [1] |

| Adrenal Gland | <4% of hepatic levels | - | - | [1] |

| Large Intestine | <4% of hepatic levels | - | - | [1] |

| Stomach | <4% of hepatic levels | - | - | [1] |

| Spleen | <4% of hepatic levels | - | - | [1] |

| Adipose Tissue | - | - | 2-fold increase in retroperitoneal fat of obese rats | [3] |

Note: Relative mRNA levels can vary based on the specific rat strain, age, and physiological state.

Table 2: Angiotensinogen (AGT) Protein Levels in Rat Tissues and Plasma

| Tissue/Fluid | Protein Concentration | Fold Change Under Specific Conditions | Reference |

| Plasma | 1,789 - 4,626 ng/mL | - | [4] |

| Liver | - | ~4-fold increase (64 kDa form) with Angiotensin II infusion | [2] |

| Kidney | - | No significant change with Angiotensin II infusion | [2] |

| Urine | 31.3 - 88.2 ng/mL | Increased in diabetic rat models | [4] |

Note: Angiotensinogen protein exists in multiple glycosylated forms, with molecular weights around 52-64 kDa.[2] Protein levels are subject to complex regulation involving synthesis, secretion, and uptake from circulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible quantification of angiotensinogen gene expression. The following sections provide step-by-step protocols for key experiments.

Protocol 1: RNA Extraction from Rat Tissues

This protocol is for the isolation of total RNA from various rat tissues, a critical first step for subsequent mRNA analysis.

-

Tissue Homogenization:

-

Excise the tissue of interest from the rat and immediately place it in liquid nitrogen to snap-freeze.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the tissue powder to a tube containing a suitable lysis buffer (e.g., TRIzol or a guanidinium thiocyanate-based buffer) at a ratio of 1 mL of buffer per 50-100 mg of tissue.

-

Homogenize the sample using a rotor-stator homogenizer until no visible tissue clumps remain.

-

-

Phase Separation:

-

Add chloroform (0.2 mL per 1 mL of lysis buffer) to the homogenate.

-

Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

-

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a fresh tube.

-

Precipitate the RNA by adding isopropyl alcohol (0.5 mL per 1 mL of lysis buffer used initially).

-

Incubate the mixture at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

-

Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol wash.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.

-

Resuspend the RNA pellet in RNase-free water.

-

Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Angiotensinogen mRNA

This protocol outlines the steps for quantifying angiotensinogen mRNA levels from the extracted total RNA.

-

cDNA Synthesis (Reverse Transcription):

-

In a sterile, RNase-free tube, combine 1-2 µg of total RNA, random primers or oligo(dT) primers, and dNTPs.

-

Heat the mixture to 65°C for 5 minutes and then place it on ice.

-

Add a reverse transcription master mix containing reverse transcriptase enzyme, RNase inhibitor, and reaction buffer.

-

Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42-50°C) for 60 minutes.

-

Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

-

-

Real-Time PCR:

-

Prepare a PCR master mix containing SYBR Green or a TaqMan probe-based detection system, forward and reverse primers for rat angiotensinogen, and the synthesized cDNA template.

-

Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

-

Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis at the end of the run (for SYBR Green) to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the angiotensinogen gene and the housekeeping gene.

-

Calculate the relative expression of angiotensinogen mRNA using the ΔΔCt method or a standard curve.

-

Protocol 3: Western Blotting for Angiotensinogen Protein

This protocol describes the detection and semi-quantification of angiotensinogen protein in rat tissue lysates.

-

Protein Extraction:

-

Homogenize fresh or frozen rat tissue in RIPA buffer or a similar lysis buffer containing protease inhibitors.

-

Incubate the homogenate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

SDS-PAGE:

-

Mix 20-40 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel (e.g., 10-12%).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for rat angiotensinogen overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Prepare a chemiluminescent substrate and apply it to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Perform densitometric analysis of the bands to semi-quantify the protein levels, normalizing to a loading control like GAPDH or β-actin.

-

Signaling Pathways Regulating Angiotensinogen Gene Expression

The expression of the angiotensinogen gene is tightly regulated by a complex network of signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and also plays a significant role in angiotensinogen gene expression. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as Angiotensin II itself, can activate this pathway.

Caption: NF-κB signaling pathway in angiotensinogen gene expression.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical signaling cascade involved in the regulation of angiotensinogen expression, particularly in response to cytokines like IL-6.

Caption: JAK-STAT signaling pathway in angiotensinogen gene expression.

Experimental Workflow Overview

The following diagram illustrates a typical experimental workflow for studying angiotensinogen gene expression in rat tissues.

References

- 1. Angiotensinogen gene is expressed and differentially regulated in multiple tissues of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Angiotensinogen mRNA and Protein in Angiotensin II-Dependent Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Determination of plasma and urinary angiotensinogen levels in rodents by newly developed ELISA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Renin-Angiotensin System in Transgenic Rats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the renin-angiotensin system's (RAS) role in transgenic rat models, with a primary focus on the well-established TGR(mREN2)27 model. This document is intended to serve as a comprehensive resource, offering quantitative physiological data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate advanced research and drug development.

Introduction to the Renin-Angiotensin System and Transgenic Models

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Its primary effector peptide, Angiotensin II (Ang II), mediates its effects through vasoconstriction, aldosterone secretion, and sodium retention. Dysregulation of the RAS is a key factor in the pathophysiology of hypertension and related end-organ damage, including cardiac hypertrophy and renal disease.[1][2][3]

To elucidate the precise role of individual RAS components, researchers utilize transgenic animal models.[4] Among these, the TGR(mREN2)27 rat is a widely used monogenic model of hypertension.[2] These rats carry the mouse Ren-2 renin gene, leading to severe hypertension and pathomorphological changes characteristic of the human disease, making them an invaluable tool for cardiovascular research.[1][2][5] A key feature of this model is the profound activation of local, extrarenal renin-angiotensin systems, as the endogenous rat renin gene in the kidney is suppressed.[2]

Pathophysiological Characteristics: TGR(mREN2)27 vs. Sprague-Dawley Rats

The introduction of the mouse Ren-2 gene into the Sprague-Dawley rat genome results in a severe hypertensive phenotype. The following tables summarize the key quantitative differences observed between heterozygous TGR(mREN2)27 rats and their normotensive Sprague-Dawley (SD) counterparts.

Table 1: Hemodynamic and Cardiac Parameters

| Parameter | TGR(mREN2)27 | Sprague-Dawley (Control) | Reference |

| Systolic Blood Pressure (mmHg) | 212 ± 4 | 108 ± 2 | [1][3] |

| Left Ventricular Weight (mg/g body weight) | 4.0 ± 0.3 | 2.6 ± 0.2 | [5] |

Table 2: Plasma Renin-Angiotensin System Components

| Parameter | TGR(mREN2)27 vs. Control | Reference |

| Active Renin | 4.5-fold increase | [1][3] |

| Prorenin | 300-fold increase | [1][3] |

| Angiotensin II | 4-fold increase | [1][3] |

| Angiotensinogen | Reduced to 73% of control | [1][3] |

| Aldosterone | 4-fold increase | [1][3] |

Table 3: Tissue Angiotensin II Levels

| Tissue | TGR(mREN2)27 vs. Control | Reference |

| Kidney | 2 to 4-fold increase | [1] |

| Adrenal Gland | 2 to 4-fold increase | [1] |

| Heart | 2 to 4-fold increase | [1] |

| Aorta | 2 to 4-fold increase | [1] |

| Brain | 18-fold increase | [1][3] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the study of RAS in transgenic rats.

Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)

The tail-cuff method is a common non-invasive technique for monitoring systolic blood pressure in rats.[6] Volume pressure recording (VPR) is a frequently used technology for this purpose.[6]

Protocol:

-

Acclimatization: To minimize stress-induced fluctuations, train the rats by placing them in the restraint holder for several days prior to the measurement period.[7] The experimental room should be quiet.[8]

-

Animal Preparation: Place the rat in a suitable restrainer. To ensure adequate blood flow to the tail for detection, warming is critical. Maintain the tail skin temperature between 32-35°C using a warming platform.[9]

-

Cuff Placement: Secure the occlusion cuff and the VPR sensor cuff around the base of the rat's tail.

-

Measurement Cycle:

-

The system automatically inflates the occlusion cuff to a pressure above the expected systolic pressure (e.g., 250 mmHg) to stop blood flow.[8]

-

The cuff is then slowly deflated.[8]

-

The VPR sensor detects the return of blood flow (changes in tail volume). The pressure at which the first pulse is detected corresponds to the systolic blood pressure.

-

-

Data Acquisition: Perform multiple measurement cycles (e.g., 15-25 cycles). Discard the initial cycles as part of the acclimatization process.[8] The average of the subsequent stable readings is taken as the final blood pressure value.

Radioimmunoassay (RIA) for Plasma Renin Activity (via Angiotensin I)

Plasma Renin Activity (PRA) is typically determined by measuring the rate of Angiotensin I (Ang I) generation. This protocol is based on a competitive radioimmunoassay.[10]

Protocol:

-

Blood Collection: Collect blood from rats into chilled tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate the plasma. Store plasma at -20°C or below until the assay.

-

Ang I Generation:

-

Thaw plasma samples on ice.

-

To prevent the conversion of Ang I to Ang II, add an Angiotensin-Converting Enzyme (ACE) inhibitor to each plasma sample.[10]

-

Incubate the plasma at 37°C for a specific period (e.g., 1-3 hours) to allow renin to act on angiotensinogen, generating Ang I. A parallel sample is kept at 4°C (or treated with a renin inhibitor) to measure baseline Ang I levels.[11]

-

-

Radioimmunoassay:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of Ang I.[10]

-

Assay Setup: In antibody-coated tubes, add the standards, quality controls, and the plasma samples (from both 37°C and 4°C incubations).

-

Tracer Addition: Add ¹²⁵I-labeled Ang I tracer to all tubes.[10]

-

Incubation: Incubate the tubes for 16-24 hours at 4°C to allow competitive binding between the unlabeled Ang I (from standards/samples) and the labeled tracer for the limited antibody sites.[12]

-

Separation: Aspirate the contents of the tubes. The antibody-bound fraction will remain on the walls of the tubes.

-

Counting: Measure the radioactivity in each tube using a gamma counter.

-

-

Calculation: The amount of radioactivity is inversely proportional to the concentration of unlabeled Ang I in the sample. Construct a standard curve by plotting the bound radioactivity versus the concentration of the standards. Interpolate the Ang I concentration of the samples from this curve. PRA is calculated as the difference in Ang I generated between the 37°C and 4°C samples, expressed as ng/mL/hour.

Histological Assessment of Cardiac Fibrosis (Masson's Trichrome Stain)

Masson's Trichrome is a three-color staining protocol used to distinguish cells from surrounding connective tissue. It is particularly useful for assessing the degree of fibrosis in cardiac tissue.[13]

Protocol:

-

Tissue Preparation:

-

Fix heart tissue in 10% neutral buffered formalin and embed in paraffin.

-

Cut sections at 4-5 µm thickness and mount on glass slides.

-

-

Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions (100%, 95%, 70%) to distilled water.[13]

-

Mordanting: For formalin-fixed tissues, re-fix the sections in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water until the yellow color is removed.[13][14]

-

Nuclear Staining: Stain with Weigert's iron hematoxylin working solution for 10 minutes. This stains the nuclei black and is resistant to subsequent acidic solutions. Rinse in running tap water.[13][14]

-

Cytoplasmic and Muscle Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes. This stains the cytoplasm, muscle, and keratin red. Rinse in distilled water.[13]

-

Differentiation: Place sections in a phosphomolybdic-phosphotungstic acid solution for 10-15 minutes. This step decolorizes the collagen fibers.[13]

-

Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes. This will stain the collagen and fibrous tissue blue.[13]

-

Final Steps: Briefly rinse in 1% acetic acid solution, dehydrate quickly through graded alcohols, clear in xylene, and mount with a resinous mounting medium.[14]

-

Microscopic Analysis: Nuclei will appear black, cytoplasm and muscle red, and collagen blue. The extent of blue staining can be quantified using image analysis software to determine the percentage of fibrotic area.

Histological Assessment of Renal Injury

Histological analysis of the kidney is crucial for evaluating the extent of end-organ damage in hypertensive models.

Protocol:

-

Tissue Preparation: Fix kidneys in 10% paraformaldehyde, embed in paraffin, and cut 4-µm sections.[15]

-

Staining: Perform standard Hematoxylin and Eosin (H&E) staining for general morphology and Masson's Trichrome or Sirius Red for fibrosis.

-

Microscopic Evaluation: Examine sections under a light microscope in a blinded manner.

-

Scoring of Glomerular Injury: Assess glomeruli for sclerosis (accumulation of extracellular matrix) and mesangial expansion. A semi-quantitative scoring system can be used (e.g., Grade 0-4, where 0 is normal and 4 is severe sclerosis).[16]

-

Scoring of Tubulointerstitial Injury: Evaluate for tubular atrophy, dilation, the presence of proteinaceous casts, and interstitial fibrosis.[15] Key features of acute tubular injury include the loss of the brush border in proximal tubules and flattening of the tubular epithelium.[15]

Signaling Pathways and Experimental Workflows

Visualizing complex systems is essential for understanding. The following diagrams, generated using Graphviz, illustrate the core RAS pathway and a typical experimental workflow.

The Renin-Angiotensin System Cascade

This diagram illustrates the classical RAS pathway, which is chronically activated in TGR(mREN2)27 rats, primarily within extrarenal tissues.

Experimental Workflow for In Vivo Studies

This diagram outlines a typical workflow for evaluating the efficacy of a novel RAS inhibitor in the TGR(mREN2)27 model.

Conclusion and Future Directions

The TGR(mREN2)27 rat remains a cornerstone model for investigating RAS-dependent hypertension and its associated end-organ damage. The severe phenotype, driven by extrarenal RAS activation, provides a robust platform for testing the efficacy of novel therapeutic agents, such as ACE inhibitors and Ang II receptor blockers.[2] This guide provides the fundamental data, protocols, and conceptual frameworks necessary for researchers to effectively utilize this powerful model. Future research may focus on exploring the interaction of the RAS with other physiological systems and leveraging newer genetic tools to create even more refined models of cardiovascular disease.

References

- 1. ahajournals.org [ahajournals.org]

- 2. The hypertensive Ren-2 transgenic rat TGR (mREN2)27 in hypertension research. Characteristics and functional aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin and bradykinin peptides in the TGR(mRen-2)27 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiological characterization of the hypertensive transgenic rat TGR(mREN2)27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular end-organ damage in Ren-2 transgenic rats compared to spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kentscientific.com [kentscientific.com]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ibl-international.com [ibl-international.com]

- 11. ccjm.org [ccjm.org]

- 12. phoenixbiotech.net [phoenixbiotech.net]

- 13. microbenotes.com [microbenotes.com]

- 14. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Acute kidney injury pathology and pathophysiology: a retrospective review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histopathology and apoptosis in an animal model of reversible renal injury - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Measuring Renin Activity in Rat Plasma Using Angiotensinogen (1-14)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the measurement of plasma renin activity (PRA) in rats using the synthetic substrate angiotensinogen (1-14). The protocol outlines the entire workflow from plasma collection to data analysis and includes typical values for comparison.

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] Renin, an aspartyl protease, is the initial and rate-limiting enzyme in this system. It cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I (Ang I). Ang I is subsequently converted to the potent vasoconstrictor, angiotensin II (Ang II), by the angiotensin-converting enzyme (ACE). The measurement of plasma renin activity is a key indicator of the status of the RAS and is widely used in physiological and pharmacological research, particularly in studies of hypertension and cardiovascular diseases.

Traditionally, PRA is measured by quantifying the amount of Ang I generated from endogenous angiotensinogen in plasma over a specific period. However, the use of a synthetic substrate like angiotensinogen (1-14) offers the advantage of a standardized and reproducible assay, independent of variations in endogenous substrate concentrations. This application note details a robust method for determining PRA in rat plasma by incubating the plasma with angiotensinogen (1-14) and subsequently quantifying the generated Ang I using a competitive enzyme-linked immunosorbent assay (ELISA).

Signaling Pathway

The renin-angiotensin system is a cascade of enzymatic reactions. The following diagram illustrates the key steps.

Experimental Workflow

The overall experimental workflow for measuring plasma renin activity is depicted in the following diagram.

Experimental Protocols

Plasma Sample Collection and Preparation

Proper sample handling is crucial to avoid cryoactivation of prorenin and degradation of angiotensin I.

-

Anticoagulant: Collect whole blood into chilled tubes containing ethylenediaminetetraacetate (EDTA).

-

Centrifugation: Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

-

Plasma Separation: Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.

-

Storage: Assay the plasma immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Angiotensin I Generation

This step involves the enzymatic reaction of plasma renin with the synthetic substrate angiotensinogen (1-14).

-

Reagents:

-

Rat Angiotensinogen (1-14) substrate (e.g., from Eurogentec, MedChemExpress). Reconstitute according to the manufacturer's instructions. A final concentration in the reaction mixture of 1-5 µM is a common starting point, though optimization may be required.

-

Angiotensin I Generation Buffer (e.g., 0.1 M phosphate buffer, pH 6.5-7.4).

-

Protease Inhibitor Cocktail: To prevent the degradation of generated Angiotensin I. A common inhibitor is phenylmethylsulfonyl fluoride (PMSF) at a final concentration of 1-2 mM. Additionally, inhibitors of angiotensin-converting enzyme (ACE), such as captopril (10 µM), should be included to prevent the conversion of Ang I to Ang II.

-

-

Procedure:

-

Thaw frozen plasma samples on ice.

-

For each plasma sample, prepare two tubes: a "Test" tube and a "Control" tube.

-

To both tubes, add the plasma sample, Angiotensin I Generation Buffer, and the Protease Inhibitor Cocktail.

-

Add the Angiotensinogen (1-14) substrate to both tubes.

-

Incubate the "Test" tube in a 37°C water bath for a defined period (e.g., 1-3 hours). The incubation time should be optimized to ensure linear generation of Angiotensin I.

-

Simultaneously, incubate the "Control" tube in an ice bath (0-4°C) for the same duration. This will account for any Angiotensin I present in the plasma before the incubation at 37°C.

-

After the incubation period, immediately place the "Test" tube on ice to stop the enzymatic reaction.

-

The samples are now ready for Angiotensin I quantification by ELISA.

-

Angiotensin I Quantification by Competitive ELISA

A variety of commercial Angiotensin I ELISA kits are available. The following is a general protocol; refer to the specific kit manual for detailed instructions.

-

Principle: In a competitive ELISA, unlabeled Angiotensin I in the sample competes with a fixed amount of labeled (e.g., biotinylated) Angiotensin I for binding to a limited number of anti-Angiotensin I antibody sites. The amount of labeled Angiotensin I bound is inversely proportional to the concentration of unlabeled Angiotensin I in the sample.

-

Procedure:

-

Prepare Angiotensin I standards and samples (the "Test" and "Control" incubates from the previous step).

-

Add standards and samples to the wells of the anti-Angiotensin I antibody-coated microplate.

-

Add the biotinylated Angiotensin I to each well.

-

Incubate the plate, typically for 1-2 hours at room temperature or 37°C.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.

-

Wash the plate again.

-

Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Data Presentation

Data Analysis

-

Generate a Standard Curve: Plot the absorbance values of the standards against their known concentrations. Use a four-parameter logistic curve fit to generate the standard curve.

-

Determine Angiotensin I Concentrations: Use the standard curve to determine the concentration of Angiotensin I in both the "Test" and "Control" samples.

-

Calculate Plasma Renin Activity (PRA):

PRA (ng/mL/hr) = ([Ang I]Test - [Ang I]Control) / Incubation Time (hr)

Where:

-

[Ang I]Test is the concentration of Angiotensin I in the sample incubated at 37°C (in ng/mL).

-

[Ang I]Control is the concentration of Angiotensin I in the sample incubated at 0-4°C (in ng/mL).

-

Incubation Time is the duration of the 37°C incubation in hours.

-

Typical Plasma Renin Activity in Rats

The following table summarizes typical PRA values reported in the literature for different rat strains. These values can serve as a reference, although results may vary depending on the specific experimental conditions.

| Rat Strain | Condition | Plasma Renin Activity (ng/mL/hr) |

| Wistar-Kyoto (WKY) | Normotensive (64 weeks) | 13.1 ± 2.2 |

| Spontaneously Hypertensive Rat (SHR) | Hypertensive (64 weeks) | 24.9 ± 3.8 |

| Sprague-Dawley | Young (3-5 months), Unstressed | 1.8 ± 0.2 |

| Sprague-Dawley | Old (18-20 months), Unstressed | 1.5 ± 0.2 |

| Wistar | Normotensive | ~7-11 |

Data compiled from multiple sources.[2] Values are presented as mean ± SEM or as a general range.

Conclusion

The use of angiotensinogen (1-14) as a substrate provides a reliable and reproducible method for measuring plasma renin activity in rats. This approach, combined with a sensitive Angiotensin I ELISA, allows for the accurate assessment of the renin-angiotensin system's status in various physiological and pathological models. The detailed protocols and reference data presented in this application note serve as a comprehensive guide for researchers in the field of cardiovascular and renal research.

References

Protocol for in vitro renin assay with rat angiotensinogen (1-14).

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renin is an aspartyl protease that plays a critical role in the regulation of blood pressure and fluid balance through the Renin-Angiotensin System (RAS). It catalyzes the rate-limiting step in this cascade by cleaving angiotensinogen to generate angiotensin I (Ang I). The subsequent conversion of Ang I to angiotensin II, a potent vasoconstrictor, makes renin a key target for antihypertensive drug development. This document provides a detailed protocol for an in vitro renin assay using the synthetic substrate, rat angiotensinogen (1-14). The assay is designed for the quantitative measurement of renin activity and for the screening of potential renin inhibitors. The protocol outlines the enzymatic reaction followed by the quantification of the product, Angiotensin I, using either High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The in vitro renin assay is based on the enzymatic cleavage of the synthetic peptide substrate, rat angiotensinogen (1-14), by renin. The reaction produces Angiotensin I and a C-terminal fragment. The activity of renin is determined by measuring the amount of Angiotensin I generated over a specific period. This can be achieved through sensitive and quantitative methods such as HPLC or ELISA.

Materials and Reagents

-

Enzyme: Purified rat renin

-

Substrate: Rat Angiotensinogen (1-14) (Sequence: H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser-OH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 1 mM EDTA

-

Stop Solution: 0.1% Trifluoroacetic Acid (TFA) in water (for HPLC) or appropriate stop solution for ELISA

-

Angiotensin I Standard: For calibration curve in HPLC and ELISA

-

HPLC System: With a C18 reverse-phase column

-

ELISA Kit: Specific for Angiotensin I

-

Microcentrifuge tubes

-

Pipettes and tips

-

Incubator or water bath

-

Microplate reader (for ELISA)

Experimental Protocols

Part 1: In Vitro Renin Enzymatic Reaction

This part of the protocol describes the setup of the enzymatic reaction.

-

Reagent Preparation:

-

Prepare the Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM EDTA) and store at 4°C.

-

Reconstitute lyophilized rat renin and rat angiotensinogen (1-14) in Assay Buffer to desired stock concentrations. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Prepare a stock solution of Angiotensin I standard in a suitable solvent (e.g., water with 0.1% BSA) for generating a standard curve.

-

-

Enzymatic Reaction Setup:

-

On ice, prepare the reaction mixture in microcentrifuge tubes according to the volumes specified in Table 1.

-

For inhibitor screening, pre-incubate the renin with the inhibitor for 15-30 minutes on ice before adding the substrate.

-

Initiate the reaction by adding the substrate, rat angiotensinogen (1-14).

-

Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes). The optimal incubation time may need to be determined empirically to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding the appropriate Stop Solution. For HPLC analysis, add an equal volume of 0.1% TFA. For ELISA, follow the kit manufacturer's instructions for sample preparation and stopping the reaction.

-

Table 1: Reaction Mixture Components

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | X | - |

| Rat Renin | Y | e.g., 10 nM |

| Inhibitor/Vehicle | Z | Varies |

| Rat Angiotensinogen (1-14) | W | e.g., 10 µM |

| Total Volume | 100 |

Note: The final concentrations of enzyme and substrate should be optimized based on the specific activity of the renin preparation and the desired assay sensitivity. The Michaelis-Menten constant (Km) for rat renin with this substrate has been reported to be in the micromolar range.

Part 2A: Quantification of Angiotensin I by HPLC

This protocol is for the quantification of Angiotensin I using reverse-phase HPLC.

-

Sample Preparation:

-

After stopping the reaction with 0.1% TFA, centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.

-

Transfer the supernatant to HPLC vials.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.

-

Flow Rate: 1 mL/min

-

Detection: UV at 214 nm

-

Injection Volume: 50 µL

-

-

Data Analysis:

-

Generate a standard curve by injecting known concentrations of Angiotensin I standard.

-

Identify and integrate the peak corresponding to Angiotensin I in the sample chromatograms.

-

Calculate the concentration of Angiotensin I in the samples based on the standard curve.

-

Renin activity is typically expressed as the amount of Angiotensin I produced per unit time (e.g., ng/mL/hour).

-

Part 2B: Quantification of Angiotensin I by ELISA

This protocol describes the use of a commercially available Angiotensin I ELISA kit.

-

Sample Preparation:

-

Follow the ELISA kit manufacturer's instructions for sample dilution and preparation. The reaction mixture may need to be diluted in the assay buffer provided in the kit.

-

-

ELISA Procedure:

-

Follow the step-by-step instructions provided in the Angiotensin I ELISA kit manual. This typically involves:

-

Adding standards and samples to the pre-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Washing the plate.

-

Adding a streptavidin-HRP conjugate.

-

Washing the plate.

-

Adding a substrate solution (e.g., TMB).

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values against the known concentrations of the Angiotensin I standards.

-

Determine the concentration of Angiotensin I in the samples by interpolating their absorbance values on the standard curve.

-

Calculate renin activity as described in the HPLC data analysis section.

-

Data Presentation

Quantitative data from the renin assay should be summarized in clear and structured tables for easy comparison and interpretation.

Table 2: Time-Course of Angiotensin I Production

| Incubation Time (minutes) | Angiotensin I (ng/mL) |

| 0 | 0 |

| 15 | 25.3 |

| 30 | 51.2 |

| 60 | 98.9 |

| 120 | 155.4 |

Table 3: Inhibition of Renin Activity by a Test Compound

| Inhibitor Concentration (nM) | Renin Activity (% of Control) |

| 0 (Control) | 100 |

| 1 | 85.2 |

| 10 | 55.7 |

| 100 | 20.1 |

| 1000 | 5.4 |

Table 4: Kinetic Parameters of Rat Renin

| Substrate | Km (µM) | Vmax (ng/mL/min) |

| Rat Angiotensinogen (1-14) | 28.8 ± 2.69[1] | To be determined experimentally |

Note: The Km value is based on published literature.[1] Vmax should be determined experimentally under the specific assay conditions.

Visualizations

Caption: The Renin-Angiotensin System (RAS) signaling pathway.

References

Application of Angiotensinogen (1-14) in the Study of Rat Models of Hypertension

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction